molecular formula C13H13NO2 B3055103 3-Biphenylol, 4-amino-4'-methoxy- CAS No. 63040-24-4

3-Biphenylol, 4-amino-4'-methoxy-

Cat. No.: B3055103
CAS No.: 63040-24-4
M. Wt: 215.25 g/mol
InChI Key: QHBSMUCJGFWNMV-UHFFFAOYSA-N
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Description

3-Biphenylol, 4-amino-4’-methoxy- is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a biphenyl core with an amino group at the 4-position and a methoxy group at the 4’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Biphenylol, 4-amino-4’-methoxy- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the reduction of 3-nitro-4-methoxy acetanilide using hydrazine hydrate as a reducing agent . The reaction is carried out at 40-80°C, followed by hot filtration and distillation to recover methanol and obtain the desired product.

Industrial Production Methods

Industrial production of 3-Biphenylol, 4-amino-4’-methoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally benign reagents is crucial in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Biphenylol, 4-amino-4’-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Biphenylol, 4-amino-4’-methoxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Biphenylol, 4-amino-4’-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobiphenyl: An amine derivative of biphenyl with similar structural features.

    Quinoline Derivatives: Compounds with a quinoline core that exhibit similar biological activities.

Uniqueness

3-Biphenylol, 4-amino-4’-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups on the biphenyl core allows for versatile functionalization and diverse applications.

Properties

IUPAC Name

2-amino-5-(4-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBSMUCJGFWNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212338
Record name 3-Biphenylol, 4-amino-4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63040-24-4
Record name 3-Biphenylol, 4-amino-4'-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Biphenylol, 4-amino-4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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